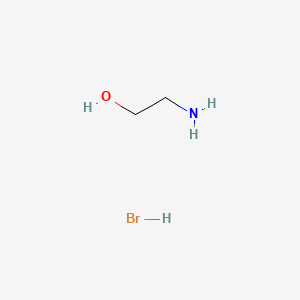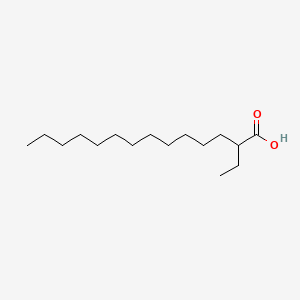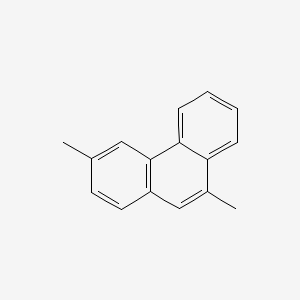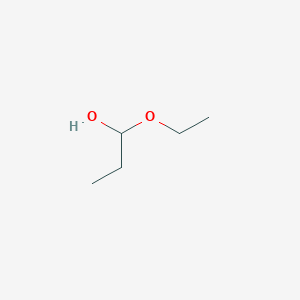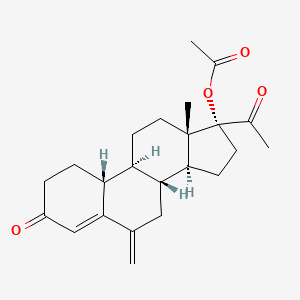
(-)-Menthyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Menthyl isobutyrate is an organic compound that belongs to the ester family. It is derived from menthol and isobutyric acid. This compound is known for its pleasant minty aroma and is commonly used in the fragrance and flavor industries. Its unique structure and properties make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
(-)-Menthyl isobutyrate can be synthesized through the esterification of (-)-menthol with isobutyric acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor where menthol and isobutyric acid are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed from the reactor to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
(-)-Menthyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of menthyl isobutyrate oxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Menthyl isobutyrate oxide.
Reduction: Menthyl isobutanol.
Substitution: Various substituted menthyl derivatives depending on the nucleophile used.
Scientific Research Applications
(-)-Menthyl isobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Its pleasant aroma makes it useful in behavioral studies involving olfactory responses in animals.
Medicine: Research is being conducted on its potential therapeutic effects, particularly in aromatherapy and as a potential anti-inflammatory agent.
Industry: It is widely used in the fragrance and flavor industries to impart a minty aroma to various products.
Mechanism of Action
The mechanism of action of (-)-Menthyl isobutyrate involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a minty aroma. Additionally, its potential anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Menthyl acetate: Another ester derived from menthol, but with acetic acid instead of isobutyric acid.
Menthyl propionate: Similar structure but with propionic acid.
Menthyl butyrate: Derived from butyric acid.
Uniqueness
(-)-Menthyl isobutyrate is unique due to its specific ester linkage with isobutyric acid, which imparts a distinct aroma profile compared to other menthyl esters
Properties
CAS No. |
68366-65-4 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 2-methylpropanoate |
InChI |
InChI=1S/C14H26O2/c1-9(2)12-7-6-11(5)8-13(12)16-14(15)10(3)4/h9-13H,6-8H2,1-5H3/t11-,12+,13+/m0/s1 |
InChI Key |
CSZKNSMAMITXAD-YNEHKIRRSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)C(C)C)C(C)C |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)OC(=O)C(C)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(C)C)C(C)C |
| 68366-65-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





